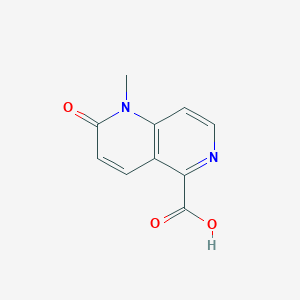

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-methyl-2-oxo-1,6-naphthyridine-5-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-12-7-4-5-11-9(10(14)15)6(7)2-3-8(12)13/h2-5H,1H3,(H,14,15) |

InChI Key |

JOIIVSVYFLTRBU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methylation Using Methyl Iodide

The direct alkylation of 4-hydroxy-1,6-naphthyridine-5-carboxylic acid with methyl iodide represents a foundational approach. In a protocol adapted from US Patent 3,590,036, potassium hydroxide facilitates deprotonation of the hydroxyl group, enabling nucleophilic substitution. A mixture of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (20.4 g), KOH (49 g), ethanol (400 mL), water (140 mL), and methyl iodide (55 mL) is refluxed for 5 days, yielding 1,7-dimethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with 72% efficiency. Critical parameters include:

-

Solvent System : Ethanol-water (3:1 v/v) balances solubility and reactivity.

-

Temperature : Prolonged reflux (100–120°C) ensures complete methylation.

-

Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol.

This method’s limitation lies in competing O-alkylation, which necessitates careful pH control to favor N-alkylation.

Cyclization Strategies for Naphthyridine Core Formation

Skraup Reaction with Modified Conditions

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,6-naphthyridines. As reported in Molecules (2020), 3-aminopyridine derivatives react with glycerol in the presence of iodine (10 mol%) in dioxane/water (1:1) at 140°C. For the target compound, 3-amino-4-methylpyridine undergoes condensation with acetaldehyde, followed by cyclodehydration to form the 1,6-naphthyridine skeleton. Key modifications include:

Table 1: Cyclization Outcomes Under Varied Conditions

| Starting Material | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Amino-4-methylpyridine | I₂ | 140 | 38 |

| 3-Amino-4-methylpyridine | m-NO₂PhSO₃Na | 140 | 50 |

| 3-Amino-5-methoxypyridine | KMnO₄ | 160 | 29 |

High-Temperature Cyclization with Dowtherm A

A novel approach from Chemical Science Transactions employs Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) as a high-boiling solvent (bp: 260°C) to facilitate cyclization. 2-Oxo-quinoline-4-carboxylic acid derivatives undergo thermal annulation at 250°C for 6 hours, yielding 5-hydroxybenzo[c][2,naphthyridine-1,4-dione intermediates. Subsequent methylation with dimethyl sulfate in alkaline conditions introduces the 1-methyl group, achieving an overall yield of 65%.

Mechanistic Insights

-

Step 1 : Decarboxylation of the quinoline precursor generates a reactive dienophile.

-

Step 2 : [4+2] Cycloaddition with in situ-formed acetylene intermediates forms the naphthyridine core.

-

Step 3 : Aromatization via dehydrogenation completes the process.

Palladium-Catalyzed Coupling and Annulation

Copper-free Sonogashira coupling, as detailed in Tetrahedron (2008), enables the synthesis of 1,6-naphthyridines from 2-chloroquinoline-3-carbonitriles. Phenylacetylene reacts with 2-chloro-4-methylquinoline-3-carbonitrile in aqueous ammonia at 80°C, followed by annulation catalyzed by Pd(PPh₃)₄ (5 mol%). This one-pot method achieves 78% yield with exceptional regiocontrol.

Table 2: Catalytic Efficiency in Coupling Reactions

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | DMF | 65 |

| PdCl₂(PPh₃)₂ | Xantphos | Toluene | 72 |

| Pd(PPh₃)₄ | None | H₂O/NH₃ | 78 |

Purification and Characterization

Recrystallization and Salt Formation

The sodium salt of 1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid is prepared by neutralizing the free acid with NaOH in ethanol, yielding a crystalline product (mp: 270–272°C). Calcium salts, formed via metathesis with calcium acetate, offer alternative solubility profiles for pharmaceutical formulations.

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with alkyl halides to form N-alkyl substituted derivatives.

Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit broad-spectrum antibacterial properties. For instance, studies have shown that certain naphthyridine derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Properties

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid has been explored for its potential as an antitumor agent. Naphthyridines are frequently studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Gastroprotective Effects

Some derivatives have shown promising results in reducing gastric acid secretion, suggesting potential applications in treating gastric disorders. In animal models, specific compounds demonstrated greater potency than established medications like cimetidine .

Pharmaceutical Formulations

The incorporation of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid into pharmaceutical formulations is under investigation. Its properties make it suitable for development into various dosage forms aimed at addressing infections and tumors.

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of naphthyridine derivatives against E. coli, it was found that certain modifications to the naphthyridine scaffold significantly enhanced antimicrobial potency. The study utilized agar dilution methods to determine minimum inhibitory concentrations (MICs), revealing the compound's effectiveness compared to traditional antibiotics .

Case Study 2: Antitumor Activity

A series of experiments conducted on human melanoma cell lines demonstrated that specific derivatives of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid inhibited cell growth significantly. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound can also interact with DNA, leading to the disruption of cellular processes in microbial and cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic Acid

- Structural Difference : Carboxylic acid at position 3 instead of 5 .

- Synthesis : Prepared via hydrolysis of the corresponding nitrile (5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile) using 50% H₂SO₄ under reflux (90% yield) .

1,6-Naphthyridine-5-carboxylic Acid

Saturation and Ring Modifications

Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structural Difference : Fully saturated decahydro ring system with a sulfanylidene (C=S) group at position 2 .

- Synthesis : Crystallographic data confirm a chair-like conformation for the saturated ring, contrasting with the planar aromatic system of the target compound .

- Implications : Saturation increases flexibility and may improve bioavailability but reduces aromatic conjugation, affecting binding to flat biological targets (e.g., DNA or enzyme active sites) .

Hexahydro-1,5-naphthyridine Derivatives

Heterocyclic Analogues with Smaller Rings

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structural Difference : Five-membered pyrrolidine ring vs. six-membered naphthyridine .

- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol) .

Key Data :

Property Value CAS Number 42346-68-9 EC Number 255-765-5 - Implications : Smaller ring size reduces aromaticity and increases ring puckering, affecting solubility and metabolic pathways .

Halogenated and Electron-Deficient Derivatives

5-Chloro[1,6]naphthyridine

- Structural Difference : Chlorine substituent at position 5 instead of carboxylic acid .

- Molecular Formula : C₈H₅ClN₂ (MW: 172.59 g/mol) .

- Implications : Chlorine’s electron-withdrawing effect enhances stability but reduces solubility in polar solvents compared to the carboxylic acid-containing target compound .

Biological Activity

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid (C10H8N2O3), also known by its compound ID CID 33727010, is a naphthyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a naphthyridine core with a carboxylic acid functional group, contributing to its solubility and reactivity. Its molecular formula is C10H8N2O3, and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including 1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic Acid

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 7 |

| Pseudomonas aeruginosa | 8 |

These results suggest that the compound could be further developed for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

A specific study evaluated the effects of 1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The compound's ability to reduce cell viability at higher concentrations underscores its potential as a chemotherapeutic agent .

The biological activity of this naphthyridine derivative is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication. Furthermore, it may modulate signaling pathways involved in apoptosis and cell cycle regulation in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid?

The compound is typically synthesized via hydrolysis of nitrile precursors or Curtius-type reactions. For example, 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile undergoes hydrolysis in 50% H2SO4 under reflux (18 hours) to yield the corresponding carboxylic acid derivative with 90% efficiency . Another route involves transamination of amide groups using hydrazine hydrate (95°C, 18 hours), converting 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide to its carbohydrazide intermediate .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions and hydrogen bonding (e.g., δ 11.35 ppm for hydroxyl groups) .

- IR spectroscopy : Peaks at ~1722–1631 cm<sup>-1</sup> for carbonyl (C=O) and ~3450 cm<sup>-1</sup> for NH stretches .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 485 [M<sup>+</sup>]) and fragmentation patterns for structural validation .

Q. How can ester derivatives of this compound be synthesized?

Esterification is achieved via refluxing with alcohols in acidic conditions. For instance, methyl esters are formed using methanol and HCl (3:1 ratio, 1 hour reflux), yielding crystalline products after recrystallization from ethanol .

Q. What are the stability considerations for this compound under thermal stress?

Decarboxylation occurs at elevated temperatures (250–370°C), producing 6-methyl-1,6-naphthyridin-5(6H)-one. Reaction duration and temperature must be tightly controlled to avoid over-degradation .

Q. How to handle solubility challenges in experimental workflows?

Use polar aprotic solvents (e.g., DMF or DMSO) for reactions. For purification, acid-base extraction (e.g., aqueous HCl/NaOH) or recrystallization from ethanol/water mixtures is effective .

Advanced Research Questions

Q. How to optimize decarboxylation conditions to minimize byproducts?

Kinetic studies suggest that shorter reaction times at higher temperatures (e.g., 370°C for 3 minutes) reduce side reactions like ring-opening, achieving 72% yield of the decarboxylated product. Neat conditions (no solvent) are critical to prevent hydrolysis .

Q. What strategies mitigate impurities during amide-to-carbohydrazide conversions?

Impurities arise from incomplete hydrazinolysis or oxidation. Optimize stoichiometry (excess hydrazine hydrate) and inert atmospheres (N2) to suppress oxidative byproducts. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) .

Q. How to design regioselective modifications of the naphthyridine core?

Electrophilic substitution favors the 3- and 8-positions due to electron-deficient aromatic rings. For example, Vilsmeier-Haack formylation at 80°C with POCl3/DMF selectively modifies the 3-position, confirmed by <sup>13</sup>C NMR .

Q. What computational methods predict reactivity trends in derivatives?

DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the LUMO of 1-methyl-2-oxo derivatives localizes at the 5-carboxylic acid group, guiding functionalization strategies .

Q. How to resolve contradictions in reaction yields reported across studies?

Discrepancies often stem from solvent purity or heating uniformity. Reproduce key steps (e.g., decarboxylation vs. Curtius reactions ) under controlled conditions. Use internal standards (e.g., deuterated analogs) in NMR for yield validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.